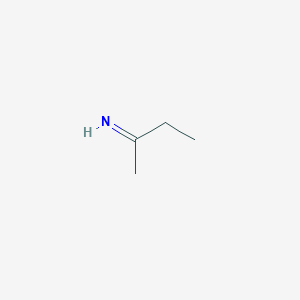![molecular formula C10H14O B13957174 1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one CAS No. 77291-09-9](/img/structure/B13957174.png)
1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one is a chemical compound with the molecular formula C10H14O It is a cyclopentyl derivative with a propynyl group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one typically involves the cyclocondensation of n-(prop-2-yn-1-yl)- and n-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . The reaction conditions often include the use of dry ether as a solvent and gaseous HCl for processing the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopentyl-2-propyn-1-one: A structurally similar compound with a propynyl group attached to a cyclopentane ring.
(Prop-2-yn-1-yl)cyclopentane: Another related compound with a propynyl group attached to a cyclopentane ring.
Uniqueness
1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
77291-09-9 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(2-prop-2-ynylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H14O/c1-3-5-9-6-4-7-10(9)8(2)11/h1,9-10H,4-7H2,2H3 |
InChI-Schlüssel |
MAYZMMBJQDDVQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCC1CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



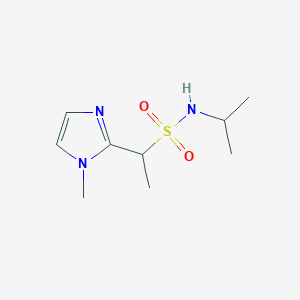
![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13957115.png)

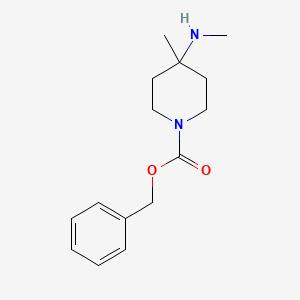
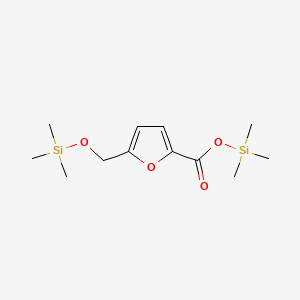
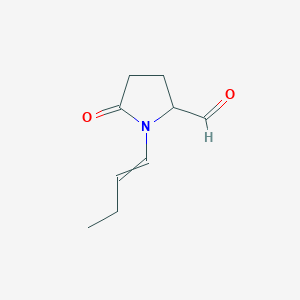
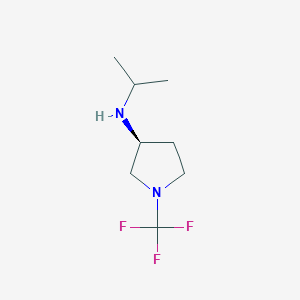
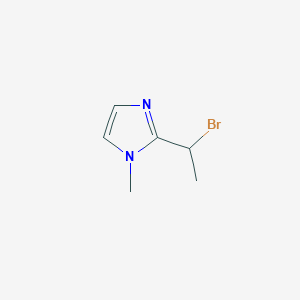
![Methyl 3-[(trimethylsilyl)oxy]butanoate](/img/structure/B13957152.png)

![8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B13957156.png)
![4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone](/img/structure/B13957159.png)
